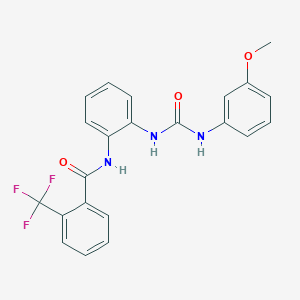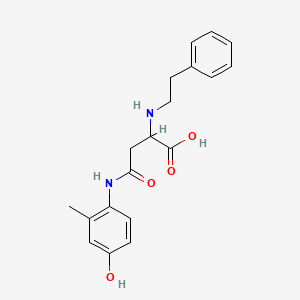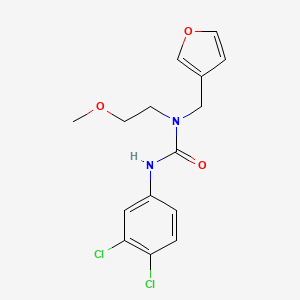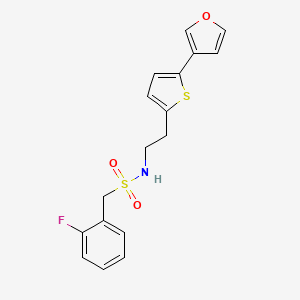
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel compounds often involves multi-step reactions starting from readily available precursors. In the case of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, the process begins with 4-hydroxy coumarin, which is converted to ethyl 2-(2-oxo-2H-chromen-4-yloxy)propanoate. This intermediate is then hydrolyzed and subsequently reacted with various substituted amines to yield the final products . Although the compound , "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide," is not explicitly mentioned, the described method provides insight into the type of synthetic routes that could be employed for its production, involving the formation of amide bonds and the use of heterocyclic amines.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and interactions. For some of the synthesized N-substituted propanamide derivatives, single crystal X-ray diffraction studies have confirmed their structures . These structural analyses are essential for verifying the expected molecular geometry and for guiding further modifications to optimize biological activity.
Chemical Reactions Analysis
The synthesized compounds are evaluated for their biological activity, particularly as inhibitors of cyclooxygenase (COX) enzymes. The COX inhibitory properties are determined in vitro, which involves assessing the compounds' ability to prevent the enzyme from converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The chemical interactions between the inhibitors and the COX enzymes can be further explored through docking studies, which simulate how the compounds fit into the enzyme's active site.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its molecular structure. These properties are critical for the compound's efficacy as a drug, as they affect its absorption, distribution, metabolism, and excretion (ADME) profile. While the papers provided do not detail the physical and chemical properties of "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide," such analyses would typically include measurements of solubility, melting point, and partition coefficient (log P), as well as stability studies under various conditions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Anti-inflammatory and Analgesic Applications : Researchers have synthesized a series of compounds using related chemical structures for potential anti-inflammatory and analgesic activities. These compounds were evaluated against standard drugs like Prednisolone® for their anti-inflammatory properties, showing comparable efficacy in certain cases (Amr et al., 2007). Additionally, compounds with modifications in the pyrimidine and oxazinone derivatives demonstrated potential analgesic, anticonvulsant, and antiparkinsonian activities (Amr et al., 2003).
Antiviral Applications : Certain derivatives have been synthesized with the aim of exploring antiviral activities. These compounds were assessed for their efficacy against various viruses, highlighting the potential of related chemical structures in antiviral drug development (Holý et al., 2002).
Antimicrobial Applications : The synthesis of new derivatives also explored their potential as antimicrobial agents. Compounds derived from similar chemical frameworks were tested for their antibacterial and antifungal activities, with some showing promising results compared to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Antioxidant Applications : Derivatives synthesized from the base chemical structure have been evaluated for their antioxidant properties. Certain compounds demonstrated significant antioxidant activity, highlighting the potential application of these molecules in combating oxidative stress (El‐Badawy et al., 2021).
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-8-7-12(21)17-15(16-8)18-14(23)9(2)20-13(22)6-5-11(19-20)10-3-4-10/h5-7,9-10H,3-4H2,1-2H3,(H2,16,17,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEYDOIRSOTGCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)C(C)N2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-hydroxy-6-methylpyrimidin-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)


![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)

![8-(hexylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2518322.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2518323.png)
![6-Fluoro-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}quinazoline](/img/structure/B2518326.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-ethyloxalamide](/img/structure/B2518327.png)
![(E)-N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2518328.png)
![2-Chloro-N-[(1R,2R)-2-methoxycyclobutyl]propanamide](/img/structure/B2518329.png)

![1-[4-[3-(Trifluoromethyl)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2518333.png)
